molecular formula C9H12N2O2 B1395877 Methyl 6-(2-aminoethyl)pyridine-2-carboxylate CAS No. 910405-69-5

Methyl 6-(2-aminoethyl)pyridine-2-carboxylate

Cat. No.: B1395877
CAS No.: 910405-69-5
M. Wt: 180.2 g/mol
InChI Key: VXXVZYZARARNQQ-UHFFFAOYSA-N
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Description

Methyl 6-(2-aminoethyl)pyridine-2-carboxylate is a pyridine derivative with a methyl ester group at the 2-position and a 2-aminoethyl substituent at the 6-position. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol . The aminoethyl group introduces a primary amine, enabling hydrogen bonding and coordination chemistry, while the methyl ester contributes to moderate lipophilicity. This compound is primarily utilized in synthetic organic chemistry and as a ligand in metal coordination studies due to its multiple donor sites.

Properties

IUPAC Name

methyl 6-(2-aminoethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-4-2-3-7(11-8)5-6-10/h2-4H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXVZYZARARNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound has shown promise in pharmaceutical development, particularly in designing new drugs targeting neurological disorders. Studies have indicated that similar compounds exhibit anticonvulsant activities, suggesting that methyl 6-(2-aminoethyl)pyridine-2-carboxylate could be effective against seizures induced by various stimuli .
    • It has been evaluated for its pharmacological properties, including its ability to reduce elevated motor activity and its potential as an antihistaminic agent .
  • Biological Activity :
    • Research indicates that derivatives of this compound may possess significant biological activities, including antimicrobial properties. Interaction studies are crucial for understanding its pharmacological profile and optimizing therapeutic strategies involving this compound or its derivatives .

Materials Science Applications

This compound's unique chemical structure allows for potential applications in materials science:

  • Polymer Synthesis : Its properties can be explored for creating novel polymers or as catalysts in various chemical reactions.
  • Co-crystallization Studies : The compound can participate in co-crystallization with other organic molecules, which is useful for studying intermolecular interactions and developing new materials with tailored properties .

Case Study 1: Anticonvulsant Activity

A series of studies assessed the anticonvulsant activity of various pyridine derivatives, including this compound. The results indicated that certain structural modifications enhance efficacy against seizures induced by maximal electroshock and pentylenetetrazole .

Case Study 2: Antimicrobial Properties

In vitro studies have demonstrated the antimicrobial activity of this compound against various bacterial strains. The compound was tested alongside standard antibiotics to evaluate its effectiveness, showing promising inhibition zones comparable to established treatments .

Mechanism of Action

The exact mechanism of action of Methyl 6-(2-aminoethyl)pyridine-2-carboxylate depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physicochemical properties of Methyl 6-(2-aminoethyl)pyridine-2-carboxylate with analogous pyridine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound 6-(2-aminoethyl) C₉H₁₂N₂O₂ 180.21 Methyl ester, primary amine High polarity, H-bond donor/acceptor, basic
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate 6-hydroxymethyl C₈H₉NO₃ 167.16 Methyl ester, hydroxyl Hydrophilic, H-bond donor, lower basicity
Methyl 6-methylpyridine-2-carboxylate 6-methyl C₈H₉NO₂ 151.16 Methyl ester, methyl Lipophilic, reduced solubility
Ethyl 6-methylpyridine-2-carboxylate 6-methyl, ethyl ester C₉H₁₁NO₂ 165.19 Ethyl ester, methyl Higher lipophilicity, slower hydrolysis
Methyl 6-(cyanomethyl)pyridine-2-carboxylate 6-cyanomethyl C₉H₈N₂O₂ 176.17 Methyl ester, cyano Electron-withdrawing, low basicity

Key Observations :

  • Aminoethyl vs.
  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) exhibit higher lipophilicity and slower hydrolysis rates than methyl esters, impacting metabolic stability in biological systems .
  • Cyanomethyl Substituent: The electron-withdrawing cyano group () reduces basicity and may alter electronic properties of the pyridine ring, making it suitable for applications requiring electron-deficient aromatic systems .
Anticancer Derivatives

Compounds like Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate () incorporate bulky quinazoline and imidazo rings, targeting enzymes such as PI3Kα. These derivatives have higher molecular weights (e.g., 10t: ~450–500 g/mol) and enhanced binding affinity due to extended π-systems, unlike the simpler this compound, which lacks such pharmacophoric complexity .

Coordination Chemistry

The aminoethyl group in the target compound enables chelation with metal ions, similar to 6-hydroxypicolinic acid derivatives (), which coordinate via carbonyl oxygen and amine nitrogen atoms. This property is absent in analogs like Methyl 6-methylpyridine-2-carboxylate, which lack strong donor sites .

Stability and Reactivity

  • Hydrolysis : Methyl esters (e.g., target compound) hydrolyze faster under basic conditions than ethyl esters, which may limit their utility in aqueous environments .
  • Oxidation Sensitivity: The primary amine in the aminoethyl group is prone to oxidation, requiring inert storage conditions. In contrast, methyl or cyano substituents () are more stable under oxidative conditions .

Biological Activity

Methyl 6-(2-aminoethyl)pyridine-2-carboxylate (CAS Number: 910405-69-5) is a pyridine derivative notable for its unique structural features, including a carboxylate group and an aminoethyl side chain. This compound has garnered attention in various biological studies due to its potential applications in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O2C_9H_{12}N_2O_2. It appears as a white to off-white crystalline solid and is classified as an irritant, necessitating careful handling in laboratory settings. The structural uniqueness of this compound allows it to interact with various biological targets, which is critical for its therapeutic potential.

PropertyValue
Molecular FormulaC9H12N2O2C_9H_{12}N_2O_2
CAS Number910405-69-5
AppearanceWhite to off-white solid
ClassificationIrritant

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated efficacy against a range of pathogens, including:

  • Bacteria : Effective against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
  • Fungi : Shows activity against Candida albicans.

In a comparative study, derivatives of pyridine compounds were tested for their minimum inhibitory concentration (MIC) values. For instance, certain derivatives exhibited MIC values ranging from 40 to 50 µg/mL against various strains, suggesting that this compound may possess similar or enhanced activity due to its structural characteristics .

Anticancer Activity

This compound has been investigated for its anticancer potential. A study on related pyridine compounds revealed that certain derivatives effectively inhibited cancer cell proliferation. For example, compounds showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 2.29 µM to 12.41 µM across different cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, indicating potential for further development as a therapeutic agent in oncology.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. In vitro studies have shown that related compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, some derivatives exhibited over 70% inhibition at concentrations as low as 10 µg/mL, demonstrating the compound's potential in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in PMC reported that pyridine derivatives, including this compound, showed promising results against clinical isolates of bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize antimicrobial efficacy .
  • Anticancer Mechanism : In a detailed examination of pyridine derivatives' effects on cancer cells, it was found that this compound could induce apoptosis through mitochondrial pathways. This finding supports its potential use in cancer therapy .
  • Inflammation Studies : Research indicated that certain analogs could reduce inflammation markers significantly compared to standard anti-inflammatory drugs like dexamethasone. This positions this compound as a candidate for developing new anti-inflammatory treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-(2-aminoethyl)pyridine-2-carboxylate
Reactant of Route 2
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Methyl 6-(2-aminoethyl)pyridine-2-carboxylate

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